molecular formula C11H10N6S B12730302 4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- CAS No. 141300-25-6

4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)-

Cat. No.: B12730302
CAS No.: 141300-25-6
M. Wt: 258.30 g/mol
InChI Key: UACHFHYFXFEPHX-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- typically involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This process yields the pyrazolopyrimidine core, which can be further functionalized to introduce various substituents, including the phenylamino group.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- stands out due to its potent dual activity against multiple cancer cell lines and its ability to induce significant alterations in cell cycle progression and apoptosis . Its unique structure allows for versatile modifications, making it a valuable scaffold for drug development.

Properties

CAS No.

141300-25-6

Molecular Formula

C11H10N6S

Molecular Weight

258.30 g/mol

IUPAC Name

5-amino-6-anilino-1H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H10N6S/c12-17-10(18)8-6-13-16-9(8)15-11(17)14-7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14,15,16)

InChI Key

UACHFHYFXFEPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=S)N2N

Origin of Product

United States

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